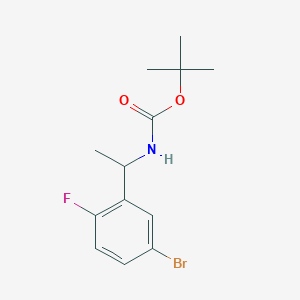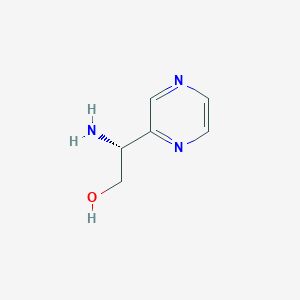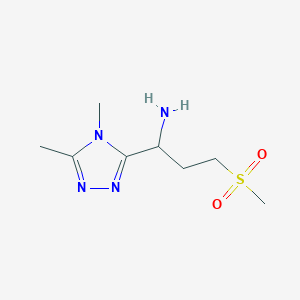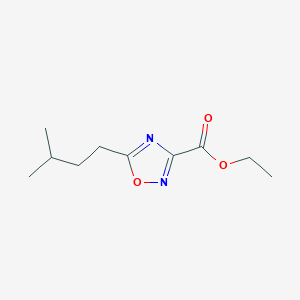![molecular formula C13H12Br2O2 B13488373 Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)
Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dibromo-3-phenylbicyclo[111]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the bromination of 3-phenylbicyclo[1.1.1]pentane-1-carboxylate using bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic/radical addition across [1.1.1]propellanes . These methods are chosen for their practicality and scalability, allowing for the efficient production of the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bicyclo[1.1.1]pentane derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms of the compound.
Scientific Research Applications
Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in materials science for creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The strained ring system of the bicyclo[1.1.1]pentane core allows for unique interactions with enzymes and receptors, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
- 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its specific substitution pattern and the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C13H12Br2O2 |
|---|---|
Molecular Weight |
360.04 g/mol |
IUPAC Name |
methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C13H12Br2O2/c1-17-10(16)12-7-11(8-12,13(12,14)15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
OJGLLFDUOFJQFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2(Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)
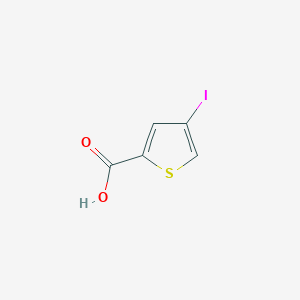
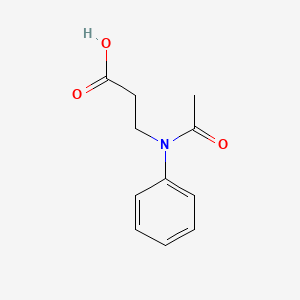
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)
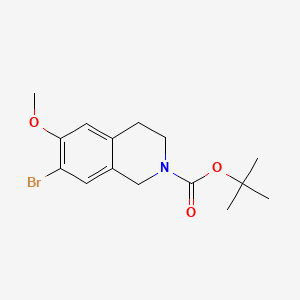
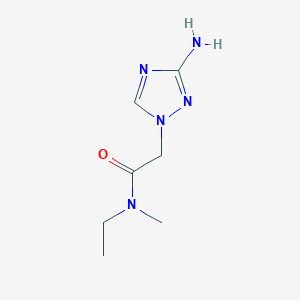
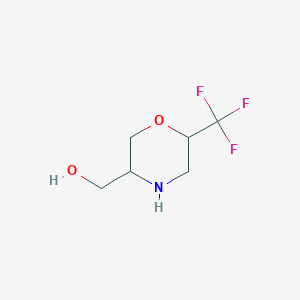
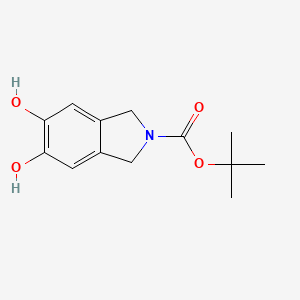
![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)
